3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C11H9ClN2O3 . It has a molecular weight of 252.65 g/mol .
Molecular Structure Analysis
The molecular structure of “3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” includes a chlorophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid group . The InChI string isInChI=1S/C11H9ClN2O3/c12-8-3-1-7 (2-4-8)11-13-9 (17-14-11)5-6-10 (15)16/h1-4H,5-6H2, (H,15,16)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.65 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass are both 252.0301698 g/mol . The topological polar surface area is 76.2 Ų .Scientific Research Applications
Chemoenzymatic Synthesis and Biological Activity
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and related compounds have been explored for their potential in chemoenzymatic synthesis and biological activities. For instance, optically pure 1,3,4-oxadiazol-2(3H)-ones, similar in structure, have shown high ovicidal activity against Tetranychus urticae, with the R isomer being significantly more active than the S form (Bosetti et al., 1994).
Synthesis of Novel Compounds and Urease Inhibition
The compound has been utilized in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, suggesting potential therapeutic applications in drug design (Nazir et al., 2018).
Development of Heterocyclic Fused Ring Compounds
Research has been conducted on synthesizing new heterocyclic fused ring compounds based on 5-Aryl-1,3,4-Oxadiazole, closely related to the compound . These syntheses involve multiple steps and result in compounds potentially useful in various applications, including pharmaceuticals (Abbas et al., 2017).
Synthesis of Derivatives and Potential Antihypertensive Activity
The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including compounds similar to the query compound, has been documented. One derivative exhibited antihypertensive activity in rats, highlighting the potential for medical applications (Santilli & Morris, 1979).
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and assessed for antimicrobial activity. For instance, N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives showed moderate inhibitory effects on Gram-negative and Gram-positive bacterial strains, indicating potential utility in antimicrobial treatments (Rehman et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHEYNFUFWABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349839 | |
Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
CAS RN |
30149-93-0 | |
Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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